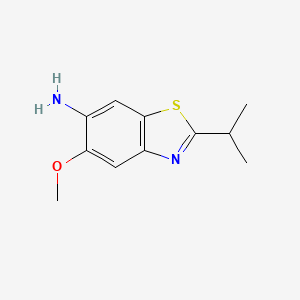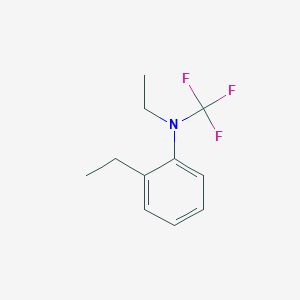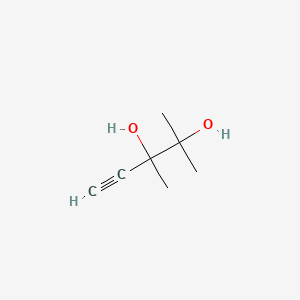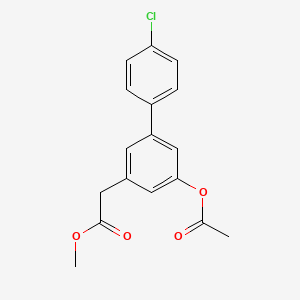
(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester is a complex organic compound with a unique structure that includes a biphenyl core, an acetic acid moiety, an acetoxy group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes the following steps:
Halogenation: Introduction of the chloro group at the 4’ position of biphenyl using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Introduction of the acetoxy group at the 5 position using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: Conversion of the carboxylic acid group to the methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(carboxy)-4’-chloro-, methyl ester.
Reduction: Formation of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-hydro-, methyl ester.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetoxy and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-3-acetic acid, 5-(hydroxy)-4’-chloro-, methyl ester: Similar structure but with a hydroxy group instead of an acetoxy group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-bromo-, methyl ester: Similar structure but with a bromo group instead of a chloro group.
(1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-fluoro-, methyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The unique combination of the acetoxy and chloro groups in (1,1’-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4’-chloro-, methyl ester imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activity set it apart from similar compounds.
Propiedades
Número CAS |
61888-72-0 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
methyl 2-[3-acetyloxy-5-(4-chlorophenyl)phenyl]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)22-16-8-12(9-17(20)21-2)7-14(10-16)13-3-5-15(18)6-4-13/h3-8,10H,9H2,1-2H3 |
Clave InChI |
CKMUKGHOCMJBLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


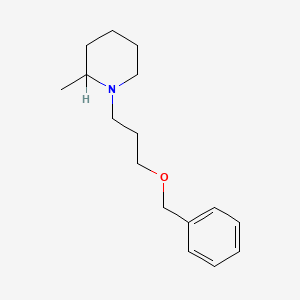

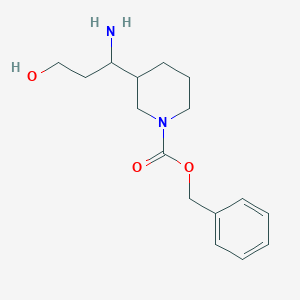

![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
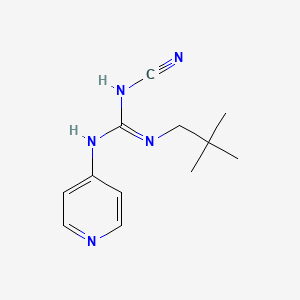

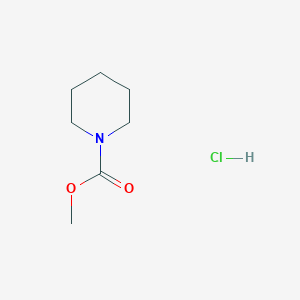
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

